Tert-butyl (R)-3-(6-(dibenzylamino)-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl ®-3-(6-(dibenzylamino)-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ®-3-(6-(dibenzylamino)-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the tert-butyl group. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ®-3-(6-(dibenzylamino)-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be selectively oxidized to form primary alcohols.
Reduction: Reduction reactions can modify the purine derivative, potentially altering its biological activity.
Substitution: Substitution reactions can occur at the pyrrolidine ring or the purine derivative, leading to the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The conditions often involve specific catalysts and solvents to achieve the desired selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butyl group typically results in the formation of primary alcohols .
Scientific Research Applications
Tert-butyl ®-3-(6-(dibenzylamino)-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl ®-3-(6-(dibenzylamino)-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl ®-3-(6-(dibenzylamino)-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate: shares similarities with other purine derivatives and pyrrolidine-containing compounds.
Tert-butyl esters: These compounds also feature the tert-butyl group and are used in various synthetic applications.
Uniqueness
The uniqueness of Tert-butyl ®-3-(6-(dibenzylamino)-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate lies in its combination of structural elements, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple scientific fields .
Properties
Molecular Formula |
C28H32N6O3 |
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Molecular Weight |
500.6 g/mol |
IUPAC Name |
tert-butyl (3R)-3-[6-(dibenzylamino)-8-oxo-7H-purin-9-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C28H32N6O3/c1-28(2,3)37-27(36)32-15-14-22(18-32)34-25-23(31-26(34)35)24(29-19-30-25)33(16-20-10-6-4-7-11-20)17-21-12-8-5-9-13-21/h4-13,19,22H,14-18H2,1-3H3,(H,31,35)/t22-/m1/s1 |
InChI Key |
FMJRVNWBIFUYFR-JOCHJYFZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)N2C3=C(C(=NC=N3)N(CC4=CC=CC=C4)CC5=CC=CC=C5)NC2=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C3=C(C(=NC=N3)N(CC4=CC=CC=C4)CC5=CC=CC=C5)NC2=O |
Origin of Product |
United States |
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